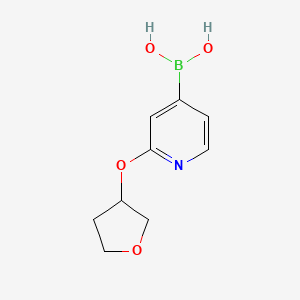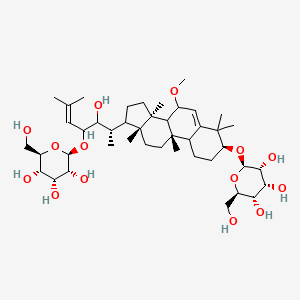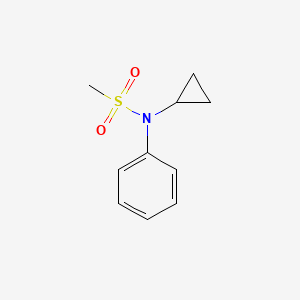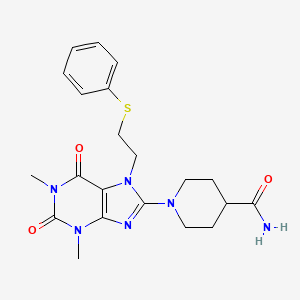
1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include purine derivatives and piperidine carboxamide, which undergo various chemical transformations such as alkylation, oxidation, and substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a model compound for studying purine derivatives and their reactivity.
Biology: For investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: As a candidate for drug development, particularly for diseases where purine derivatives have shown efficacy.
Industry: In the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other purine derivatives with different substituents. Examples include:
- 1,3-dimethylxanthine (theobromine)
- 1,3,7-trimethylxanthine (caffeine)
- 6-thioguanine
Uniqueness
The uniqueness of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide lies in its specific structure, which combines a purine core with a piperidine carboxamide moiety and a phenylthioethyl group. This unique combination of functional groups can result in distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C21H26N6O3S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[1,3-dimethyl-2,6-dioxo-7-(2-phenylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O3S/c1-24-18-16(19(29)25(2)21(24)30)27(12-13-31-15-6-4-3-5-7-15)20(23-18)26-10-8-14(9-11-26)17(22)28/h3-7,14H,8-13H2,1-2H3,(H2,22,28) |
InChI Key |
JBYOKLQVNDIXSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


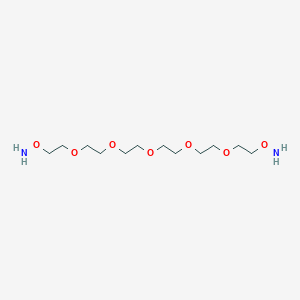
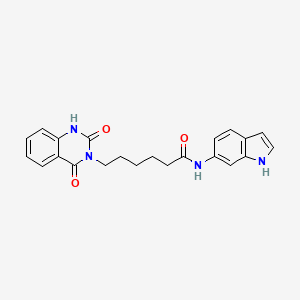



![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
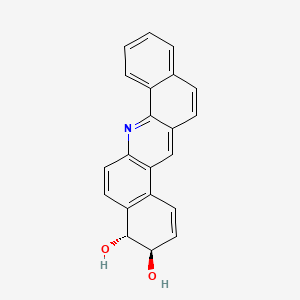
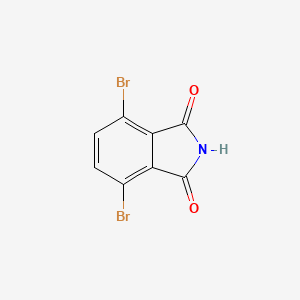

![2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14087782.png)

